1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose
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Overview
Description
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown significant potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose can be synthesized through a series of acetylation and benzoylation reactions. The process typically involves the protection of hydroxyl groups followed by selective acetylation and benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetyl or benzoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Its antitumor properties make it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .
Comparison with Similar Compounds
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another nucleoside analog used in nucleoside synthesis.
1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A furanose nucleoside analog with similar applications.
Uniqueness: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. This makes it particularly valuable in cancer research and treatment .
Properties
Molecular Formula |
C23H22O9 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1 |
InChI Key |
IBBWABGIQGRNBK-MLJUJGDHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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